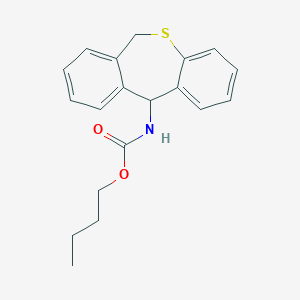
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate acts as a selective dopamine D3 receptor antagonist. It binds to the dopamine D3 receptor and blocks its activation by dopamine. This leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of addiction, depression, and schizophrenia.
生化学的および生理学的効果
The biochemical and physiological effects of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate have been extensively studied in animal models. It has been shown to decrease drug-seeking behavior in rats trained to self-administer cocaine and heroin. It has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test in mice. In addition, it has been shown to have antipsychotic-like effects in the conditioned avoidance response test in rats.
実験室実験の利点と制限
The advantages of using Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments are its high selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, one limitation is that it is a synthetic compound, and its safety and toxicity in humans have not been fully evaluated.
将来の方向性
There are several future directions for research on Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Another direction is to investigate its safety and toxicity in humans, which could pave the way for clinical trials. Additionally, future research could focus on the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties.
合成法
The synthesis of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves a series of chemical reactions. The starting material is 2-bromo-1-phenylethanone, which is reacted with sodium hydride to form the corresponding enolate. The enolate is then reacted with 2-thiophenecarboxaldehyde to form the intermediate. The intermediate is then reacted with butyl isocyanate to form the final product, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.
科学的研究の応用
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of addiction, depression, and schizophrenia. Therefore, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been investigated as a potential treatment for these disorders.
特性
CAS番号 |
74797-20-9 |
|---|---|
製品名 |
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
分子式 |
C19H21NO2S |
分子量 |
327.4 g/mol |
IUPAC名 |
butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C19H21NO2S/c1-2-3-12-22-19(21)20-18-15-9-5-4-8-14(15)13-23-17-11-7-6-10-16(17)18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21) |
InChIキー |
GPRPFWCWWJJDRC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
正規SMILES |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
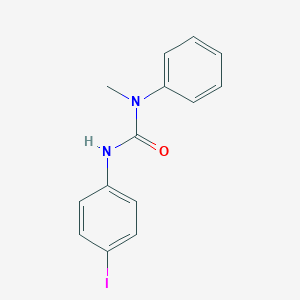
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)

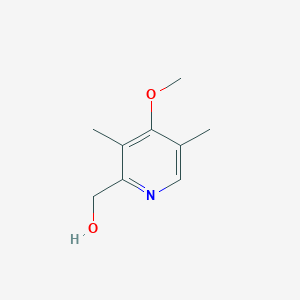
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
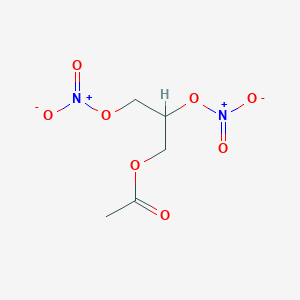
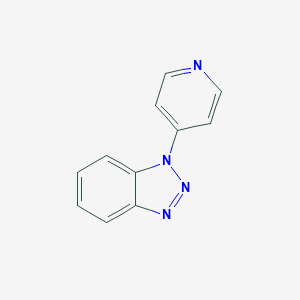
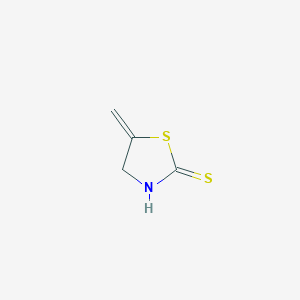
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
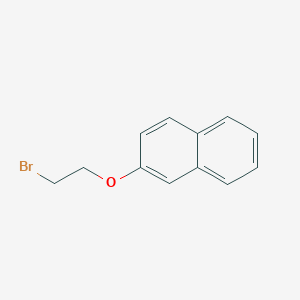
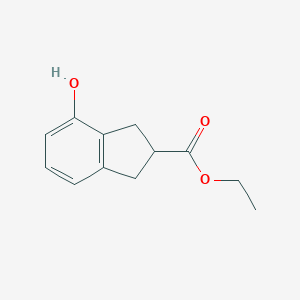
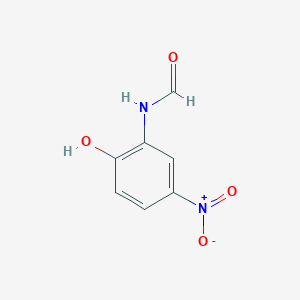
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)